molecular formula C11H20ClNO2 B2522718 Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2470278-96-5

Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2522718
CAS RN: 2470278-96-5
M. Wt: 233.74
InChI Key: JESSNYGQWWJYAM-BAUSSPIASA-N
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Description

“Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride” likely refers to a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentyl group, which is a five-membered ring of carbon atoms. The “methyl carboxylate” part suggests the presence of a carboxyl group (COOH) that has been esterified with methanol .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like asymmetric alkylation . The synthesis of related compounds often involves the use of reagents like S-adenosyl methionine (SAM) in biological methylation reactions .


Chemical Reactions Analysis

In general, pyrrolidines can undergo a variety of chemical reactions, including those involving their nitrogen atom or any substituents on the ring. Methyl esters like the one in this compound can be hydrolyzed back to carboxylic acids under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, compounds with these functional groups can exhibit properties like polarity and the ability to participate in hydrogen bonding .

Scientific Research Applications

    Cancer Immunotherapy

    • A recent study employed computational techniques to identify potential inhibitors within the acidic tumor microenvironment. One promising compound is MolPort-001-742-690, which shows affinity for PD-L1 under acidic conditions and lower toxicity compared to known inhibitors.

    PDE9A Inhibition

Mechanism of Action

The mechanism of action would depend on the use of the compound. For instance, some pyrrolidine derivatives act as NMDA receptor antagonists .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows biological activity, it could be studied further for potential therapeutic uses .

properties

IUPAC Name

methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-12-6-9(10)8-4-2-3-5-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESSNYGQWWJYAM-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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